(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Overview
Description
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Diastereoisomeric Compounds
Research demonstrates the utilization of isobenzofuran derivatives in the synthesis of diastereoisomeric compounds. In a study by Fu, Linden, and Heimgartner (2004), isobenzofuran derivatives were used to form spirocyclic 1,3-oxathiolanes, showcasing their utility in creating structurally complex and stereochemically diverse molecules (Fu, Linden, & Heimgartner, 2004).
2. Analyzing Keto-Enol Tautomerism
Pires et al. (2016) explored the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, contributing to the understanding of their structural dynamics and reactivity. This study provides insights into the chemical behavior of these compounds under different conditions, which is crucial for their application in various scientific fields (Pires et al., 2016).
3. Investigating Molecular Structure and Antioxidant Activities
A 2020 study by Yılmaz et al. examined the molecular structure of a novel isobenzofuran derivative. This research included X-ray diffraction analysis and DFT calculations, highlighting the compound's potential in antioxidant activities and DNA binding, thereby indicating its significance in biochemistry and pharmacology (Yılmaz et al., 2020).
4. Development of Synthetic Methodologies
Liu et al. (2013) focused on developing an improved synthetic approach for a specific isobenzofuran derivative. This research is vital for the efficient and scalable production of these compounds, which can be pivotal in various industrial and pharmaceutical applications (Liu et al., 2013).
5. Nonlinear Optical Properties Study
The study of nonlinear optical properties of isobenzofuran-1(3H)-ones by Maleki et al. (2015) opens avenues for their application in optoelectronics and photonics. This research provides insights into the use of these compounds in advanced technological applications (Maleki et al., 2015).
6. Novel Synthesis Approaches
Research by Mohammadizadeh, Saberi, and Taghavi (2016) introduced a novel, efficient method for synthesizing specific isobenzofuran-1(3H)-one derivatives. This innovative approach enhances the accessibility and diversity of these compounds for research and development purposes (Mohammadizadeh, Saberi, & Taghavi, 2016).
Properties
IUPAC Name |
4-methyl-5-[(2R)-oxiran-2-yl]-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLAZVRXBCSLAI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1COC2=O)[C@@H]3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217313 | |
Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255206-70-2 | |
Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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